molecular formula C10H13Cl2N B2996458 (2,6-Dichloro-benzyl)-isopropyl-amine CAS No. 940195-21-1

(2,6-Dichloro-benzyl)-isopropyl-amine

Cat. No.: B2996458
CAS No.: 940195-21-1
M. Wt: 218.12
InChI Key: XRJNKHAQOXASHD-UHFFFAOYSA-N
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Description

(2,6-Dichloro-benzyl)-isopropyl-amine is an organic compound characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 6 positions, and an isopropylamine group

Mechanism of Action

Target of Action

It’s worth noting that the compound is structurally similar to 2,6-dichlorobenzyl alcohol , which might suggest similar targets or mechanisms of action.

Mode of Action

The compound’s structural similarity to 2,6-dichlorobenzyl alcohol might suggest similar interactions with its targets

Biochemical Pathways

The compound’s structural similarity to 2,6-dichlorobenzyl alcohol might suggest similar effects on biochemical pathways

Result of Action

The compound’s structural similarity to 2,6-dichlorobenzyl alcohol might suggest similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-benzyl)-isopropyl-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with isopropylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropylamine group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-benzyl)-isopropyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The benzyl group can undergo further substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dichloro-benzyl)-isopropyl-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the treatment of infections. Its ability to inhibit microbial growth makes it a promising candidate for further drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichloro-benzyl)-isopropyl-amine: Similar structure but with chlorine atoms at the 2 and 4 positions.

    (2,6-Dichloro-benzyl)-methyl-amine: Similar structure but with a methylamine group instead of an isopropylamine group.

    (2,6-Dichloro-benzyl)-ethyl-amine: Similar structure but with an ethylamine group instead of an isopropylamine group.

Uniqueness

(2,6-Dichloro-benzyl)-isopropyl-amine is unique due to its specific substitution pattern and the presence of the isopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJNKHAQOXASHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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